molecular formula C9H18O3 B14407770 2-(Diethoxymethyl)-2-ethyloxirane CAS No. 84062-66-8

2-(Diethoxymethyl)-2-ethyloxirane

Cat. No.: B14407770
CAS No.: 84062-66-8
M. Wt: 174.24 g/mol
InChI Key: DACVYFIQLGGGBJ-UHFFFAOYSA-N
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Description

2-(Diethoxymethyl)-2-ethyloxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a diethoxymethyl group and an ethyl group attached to the oxirane ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethoxymethyl)-2-ethyloxirane can be achieved through several methods. One common approach involves the reaction of ethyl vinyl ether with diethyl carbonate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

2-(Diethoxymethyl)-2-ethyloxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, aldehydes, carboxylic acids, and various substituted oxiranes .

Scientific Research Applications

2-(Diethoxymethyl)-2-ethyloxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Diethoxymethyl)-2-ethyloxirane involves the interaction of the oxirane ring with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles such as amino acids and nucleic acids. This interaction can lead to the formation of covalent bonds, which can alter the structure and function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diethoxymethyl)-2-ethyloxirane is unique due to its oxirane ring, which imparts distinct reactivity compared to other similar compounds. The presence of both diethoxymethyl and ethyl groups further enhances its versatility in various chemical reactions .

Properties

CAS No.

84062-66-8

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

2-(diethoxymethyl)-2-ethyloxirane

InChI

InChI=1S/C9H18O3/c1-4-9(7-12-9)8(10-5-2)11-6-3/h8H,4-7H2,1-3H3

InChI Key

DACVYFIQLGGGBJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CO1)C(OCC)OCC

Origin of Product

United States

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